molecular formula C10H20N2O3 B1404017 3-(Boc-aminomethyl)-3-amino-oxolane CAS No. 1158760-39-4

3-(Boc-aminomethyl)-3-amino-oxolane

Cat. No.: B1404017
CAS No.: 1158760-39-4
M. Wt: 216.28 g/mol
InChI Key: KDBXYMPZBHGJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-aminomethyl)-3-amino-oxolane is a chemical compound that features a tert-butoxycarbonyl (Boc) protected aminomethyl group attached to an oxolane ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of amides and other nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-3-amino-oxolane typically involves the protection of an aminomethyl group with a Boc group. One common method is to react the aminomethyl group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-3-amino-oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Amidation Reactions: The free amine can react with carboxylic acids or their derivatives to form amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Amidation: Carboxylic acids, acid chlorides, or anhydrides are used in the presence of coupling agents like EDCI or DCC.

    Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Deprotection: Yields the free amine.

    Amidation: Yields amides.

    Oxidation/Reduction: Yields oxidized or reduced forms of the compound.

Scientific Research Applications

3-(Boc-aminomethyl)-3-amino-oxolane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of peptides and proteins where it serves as a protected intermediate.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-3-amino-oxolane primarily involves its ability to act as a nucleophile after deprotection. The free amine can participate in various nucleophilic substitution reactions, forming new bonds with electrophilic centers. The Boc group provides stability during synthetic transformations and can be easily removed under acidic conditions to reveal the reactive amine.

Comparison with Similar Compounds

Similar Compounds

    3-(Cbz-aminomethyl)-3-amino-oxolane: Features a benzyl carbamate (Cbz) protecting group instead of Boc.

    3-(Fmoc-aminomethyl)-3-amino-oxolane: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

3-(Boc-aminomethyl)-3-amino-oxolane is unique due to the Boc protecting group, which is stable under basic conditions and can be removed under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-[(3-aminooxolan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXYMPZBHGJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857398
Record name tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158760-39-4
Record name tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-aminomethyl)-3-amino-oxolane
Reactant of Route 2
Reactant of Route 2
3-(Boc-aminomethyl)-3-amino-oxolane
Reactant of Route 3
Reactant of Route 3
3-(Boc-aminomethyl)-3-amino-oxolane
Reactant of Route 4
3-(Boc-aminomethyl)-3-amino-oxolane
Reactant of Route 5
3-(Boc-aminomethyl)-3-amino-oxolane
Reactant of Route 6
3-(Boc-aminomethyl)-3-amino-oxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.